REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[O:6][CH:5]([C:7]([O:9]C)=[O:8])[CH:4]([C:11]([O:13][CH3:14])=[O:12])[O:3]1.[OH-].[Na+]>CO>[CH3:14][O:13][C:11]([CH:4]1[CH:5]([C:7]([OH:9])=[O:8])[O:6][C:2]([CH3:15])([CH3:1])[O:3]1)=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 15 ml of water
|
Type
|
WASH
|
Details
|
After the mixture was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
acidified by addition of 4 mL of 2 mol/L hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
After the aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1OC(OC1C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.686 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[O:6][CH:5]([C:7]([O:9]C)=[O:8])[CH:4]([C:11]([O:13][CH3:14])=[O:12])[O:3]1.[OH-].[Na+]>CO>[CH3:14][O:13][C:11]([CH:4]1[CH:5]([C:7]([OH:9])=[O:8])[O:6][C:2]([CH3:15])([CH3:1])[O:3]1)=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 15 ml of water
|
Type
|
WASH
|
Details
|
After the mixture was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
acidified by addition of 4 mL of 2 mol/L hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
After the aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1OC(OC1C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.686 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |